

An In-depth Technical Guide to the Physicochemical Properties of Dapagliflozin-d4

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Compound of Interest				
Compound Name:	Dapagliflozin-d4			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus and has shown significant benefits in patients with heart failure and chronic kidney disease. The deuterated analog, Dapagliflozin-d4, serves as a valuable tool in pharmacokinetic studies, acting as an internal standard for quantitative analysis. Understanding the physicochemical properties of Dapagliflozin-d4 is paramount for its correct application in research and development. Deuteration, the substitution of hydrogen with its isotope deuterium, can subtly influence a molecule's properties, including its metabolic stability and physicochemical characteristics. While extensive data is available for Dapagliflozin, specific experimental values for Dapagliflozin-d4 are not always readily published. This guide provides a comprehensive overview of the known physicochemical properties of Dapagliflozin-d4, supplemented with data from its non-deuterated counterpart for comparative purposes. It also outlines the general experimental protocols for determining these essential parameters.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **Dapagliflozin-d4** and Dapagliflozin. It is important to note that experimental data for some properties of **Dapagliflozin-d4** are not publicly available. In such cases, the data for the non-deuterated form is provided as a close approximation. Studies on other deuterated compounds have



shown that deuteration can lead to slight alterations in properties such as melting point and solubility[1][2].

Property	Dapagliflozin-d4	Dapagliflozin	Reference
Chemical Structure	(2S,3R,4R,5S,6R)-2- (4-Chloro-3-(ethoxy- d4-benzyl)phenyl)-6- (hydroxymethyl)tetrah ydro-2H-pyran-3,4,5- triol	(2S,3R,4R,5S,6R)-2- (4-chloro-3-(4- ethoxybenzyl)phenyl)- 6- (hydroxymethyl)tetrah ydro-2H-pyran-3,4,5- triol	[3][4]
Molecular Formula	C21H21D4ClO6	C21H25ClO6	[3]
Molecular Weight	412.90 g/mol	408.88 g/mol	[3]
Melting Point	Data not available	55-60 °C	[5][6][7]
Boiling Point	Data not available	~609.0 °C (Predicted)	[6][7]
Solubility	Data not available	Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers.	[5][8][9]
рКа	Data not available	~13.23 (Predicted)	[7]
LogP	Data not available	~2.7	[10][11]

Experimental Protocols

The determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Workflow for Melting Point Determination





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Caption: Workflow for determining the melting point of a substance.

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then placed in a calibrated melting point apparatus. The temperature is gradually increased at a controlled rate, typically 1-2 °C per minute, and the sample is observed. The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it becomes completely liquid[12][13][14][15][16].

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. After this period, the suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the solute in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy[17][18][19][20] [21].

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and efficient method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).

A correlation is established between the retention time of a series of standard compounds with known LogP values on a reversed-phase HPLC column (e.g., C18) and their lipophilicity. The



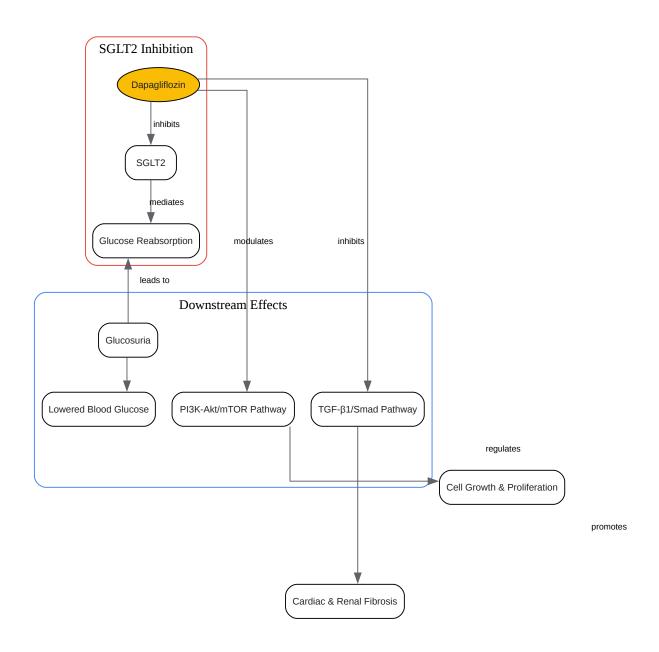
retention time of the test compound, **Dapagliflozin-d4**, is then measured under the same chromatographic conditions. By interpolating its retention time into the calibration curve, the LogP value can be determined. The mobile phase composition can be varied to obtain a more accurate value, often extrapolating to 100% aqueous phase[22][23][24][25][26].

Signaling Pathways and Mechanism of Action

Dapagliflozin primarily exerts its therapeutic effects by inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels. Beyond this primary mechanism, Dapagliflozin has been shown to modulate several signaling pathways, contributing to its cardiorenal protective effects.

Signaling Pathway of Dapagliflozin's Action





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 $\label{lem:caption:def} \textbf{Caption: Dapagliflozin's inhibition of SGLT2 and its impact on downstream signaling pathways.}$



Recent research suggests that Dapagliflozin may also exert its beneficial effects through the modulation of pathways such as the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway, which is involved in fibrosis, and potentially the PI3K-Akt/mTOR pathway, which regulates cell growth and survival.

Conclusion

This technical guide provides a summary of the core physicochemical properties of **Dapagliflozin-d4**, highlighting the available data and noting where information is currently lacking. The provided experimental protocols offer a foundation for the determination of these critical parameters in a laboratory setting. The visualization of Dapagliflozin's mechanism of action and its influence on key signaling pathways further elucidates its therapeutic effects. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics of **Dapagliflozin-d4** is essential for its effective use in advancing pharmaceutical research.

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